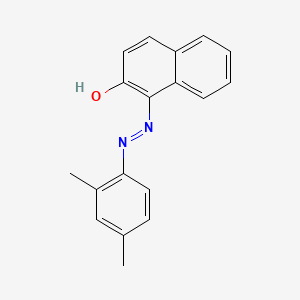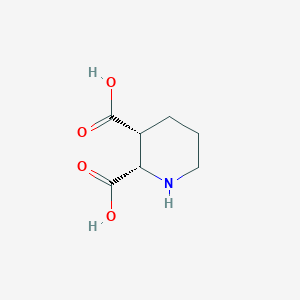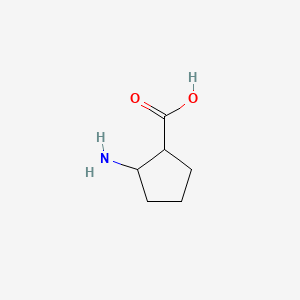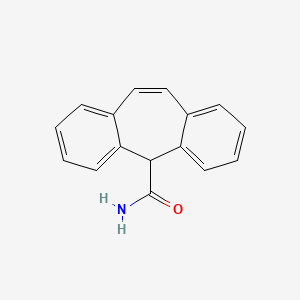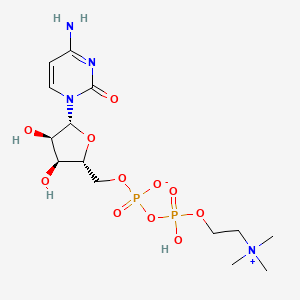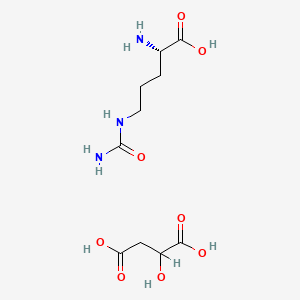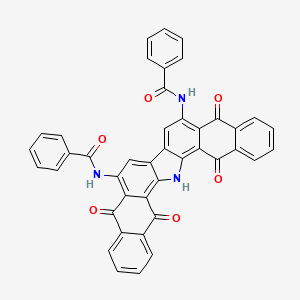
Clevudine
Übersicht
Beschreibung
Clevudine is an antiviral drug primarily used for the treatment of hepatitis B virus (HBV) infections. It is a nucleoside analogue that inhibits the replication of HBV by interfering with the viral DNA polymerase. This compound has been approved for use in South Korea and the Philippines and is marketed under the trade names Levovir and Revovir .
In Vivo
Clevudine has been studied in a range of in vivo studies in animal models, including mice and rats. These studies have demonstrated that this compound exhibits potent anti-HBV activity in vivo, with a 50% effective dose (ED50) of 0.3 mg/kg in mice and 0.2 mg/kg in rats.
In Vitro
Clevudine has also been studied in a range of in vitro studies, including cell culture and molecular biology assays. These studies have demonstrated that this compound exhibits potent anti-HBV activity in vitro, with a 50% inhibitory concentration (IC50) of 0.2 μM in cell culture assays.
Wirkmechanismus
Clevudine is a thymidine analogue that acts as a substrate for three intracellular enzymes: cytosolic thymidine kinase, cytosolic deoxycytidine kinase, and mitochondrial deoxypyrimidine kinase. It interferes with hepatitis B viral cell replication by inhibiting the activity of viral DNA polymerase and reverse transcriptase . This inhibition prevents the synthesis of viral DNA, thereby reducing the replication and spread of the virus.
Biologische Aktivität
Clevudine has been shown to be a potent inhibitor of HBV replication in cell culture and in animal models. In addition, this compound has been shown to be active against a range of other viruses, including HIV, herpes simplex virus (HSV), and cytomegalovirus (CMV).
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to inhibit the replication of HBV, reduce levels of HBV DNA in the liver, and reduce levels of HBV antigens in the serum. In addition, this compound has been shown to reduce levels of alanine aminotransferase (ALT), a marker of liver damage, in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Clevudine has been widely used in laboratory experiments due to its high potency and rapid onset of action. However, there are some limitations to the use of this compound in laboratory experiments, including the need for high concentrations of the drug to achieve a therapeutic effect and the potential for toxicity at high concentrations.
Zukünftige Richtungen
Clevudine is a promising antiviral agent for the treatment of chronic HBV infection. There are a number of potential future directions for the development of this compound, including the development of new formulations to improve the pharmacokinetics of the drug, the development of combination therapies to improve efficacy, and the investigation of potential synergistic effects with other antiviral agents. In addition, further research into the mechanism of action of this compound is needed to elucidate its full therapeutic potential. Finally, further clinical trials are needed to evaluate the safety and efficacy of this compound in a range of patient populations.
Safety and Hazards
Clevudine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas .
Biochemische Analyse
Biochemical Properties
Clevudine interacts with various biomolecules in its role as a nucleoside analog. The nature of these interactions involves the incorporation of this compound into the viral DNA, thereby inhibiting the action of DNA polymerases, which are crucial enzymes for DNA replication .
Cellular Effects
This compound has significant effects on various types of cells, particularly hepatocytes, which are the primary sites of HBV replication. In primary human hepatocytes, this compound is efficiently phosphorylated to its active form . In addition, high-dose this compound impairs mitochondrial function and glucose-stimulated insulin secretion in a rat clonal β-cell line, INS-1E .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully understood. As a nucleoside analog, it is believed to exert its effects at the molecular level by being incorporated into the viral DNA during replication. This incorporation results in premature termination of DNA synthesis, thereby inhibiting the replication of the virus .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. For instance, in primary human hepatocytes, the conversion of this compound to its active form was found to be time-dependent . Moreover, high-dose this compound was found to impair mitochondrial function and glucose-stimulated insulin secretion in INS-1E cells .
Metabolic Pathways
The metabolic pathways of this compound involve its phosphorylation to the active triphosphate form in primary human hepatocytes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Clevudine can be synthesized starting from 2-deoxy-2-fluoro-D-galactopyranose. The key steps in the synthesis involve iodine-promoted cyclization and oxidative cleavage to access the L-arabinofuranosyl scaffold . Another method involves dissolving a compound of formula II in an organic solvent, adding 40% hydrobromic acid and tetrabutyl ammonium fluoride under ice bath conditions, followed by the addition of triethylamine trihydrofluoride .
Industrial Production Methods
The industrial production of this compound involves a green synthesis process that includes the use of organic solvents and specific reagents under controlled conditions. This method aims to achieve high yield and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Clevudine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrobromic acid, tetrabutyl ammonium fluoride, and triethylamine trihydrofluoride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed
The major products formed from the reactions involving this compound include various intermediates that are further processed to obtain the final antiviral compound. These intermediates are crucial for the synthesis and purification of this compound .
Wissenschaftliche Forschungsanwendungen
Clevudine has several scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogues and their chemical properties.
Biology: Investigated for its effects on viral replication and its potential use in antiviral therapies.
Medicine: Primarily used for the treatment of chronic hepatitis B infections.
Industry: Utilized in the pharmaceutical industry for the development and production of antiviral drugs.
Vergleich Mit ähnlichen Verbindungen
Clevudine is similar to other nucleoside analogues such as lamivudine, telbivudine, and adefovir. it has a unique fluoride group at the 2’ position on the furanose moiety, which distinguishes it from other compounds . This structural difference contributes to its potent antiviral activity and favorable resistance profile .
List of Similar Compounds
- Lamivudine
- Telbivudine
- Adefovir
- Entecavir
- Tenofovir
This compound’s unique structure and mechanism of action make it a valuable antiviral agent for the treatment of chronic hepatitis B infections.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Clevudine involves the condensation of 2-cyano-1,3-oxathiolane with guanidine to form the desired product.", "Starting Materials": [ "2-cyano-1,3-oxathiolane", "Guanidine" ], "Reaction": [ "2-cyano-1,3-oxathiolane is reacted with guanidine in the presence of a base such as potassium carbonate or sodium hydroxide.", "The reaction mixture is stirred at room temperature for several hours.", "The resulting product is isolated by filtration and washed with a suitable solvent such as methanol or ethanol.", "The crude product is then purified by recrystallization from a suitable solvent to obtain pure Clevudine." ] } | |
CAS-Nummer |
163252-36-6 |
Molekularformel |
C10H13FN2O5 |
Molekulargewicht |
260.22 g/mol |
IUPAC-Name |
1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7?,9-/m1/s1 |
InChI-Schlüssel |
GBBJCSTXCAQSSJ-PQLACBALSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)CO)O)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Aussehen |
Solid powder |
Andere CAS-Nummern |
163252-36-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-(2-fluoro-2-deoxy-beta-arabinofuranosyl)thymine 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)thymine 1-(2-fluoro-5-methyl-beta,L-arabinofuranosyl)uracil 2'-deoxy-2'-fluoroarabinofuranosylthymine 2'-fluoro-1-beta-arabinofuranosyl-5-methyluracil 2'-fluoro-5-methyl-1-beta-arabinosyluracil 2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil 2'-fluoro-5-methylarabinosyluracil 2'-fluoro-5-methylarabinosyluracil, 2-(14)C-labeled 2,4(1H,3H)-pyrimidinedione, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyl- 5-methyl-2'-fluoroarauracil Clevudine D-FMAU FMAU L-FMAU |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



